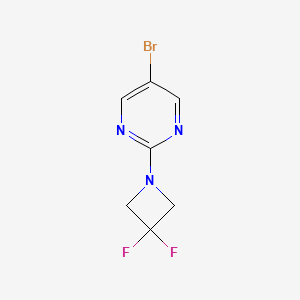

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine

Übersicht

Beschreibung

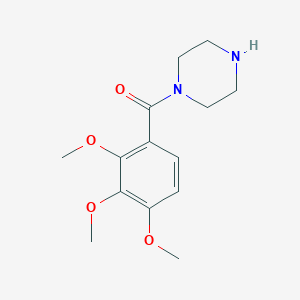

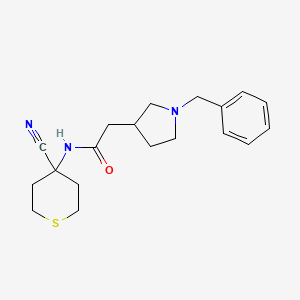

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a chemical compound with the molecular formula C8H7BrF2N2 . It has a molecular weight of 249.06 .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine consists of a pyrimidine ring substituted with a bromine atom at the 5-position and a 3,3-difluoroazetidin-1-yl group at the 2-position . The presence of the bromine atom and the difluoroazetidinyl group likely contribute to the compound’s reactivity and potential applications.Wissenschaftliche Forschungsanwendungen

Antifungal Activity

5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine: derivatives have shown promising results in the field of antifungal research. These compounds have been tested against various fungal pathogens and have demonstrated significant inhibition rates. For instance, certain derivatives have exhibited higher antifungal activity against Phomopsis sp. , with an inhibition rate of 100%, which is higher than that of traditional fungicides .

Pharmaceutical Testing

This compound is utilized in pharmaceutical testing as a high-quality reference standard. It ensures accurate results in the development of new drugs and therapies. Its role in pharmaceutical research is crucial for the synthesis of compounds with potential therapeutic effects .

Neuroprotective and Anti-neuroinflammatory Agents

Recent studies have synthesized novel triazole-pyrimidine hybrids that exhibit potential neuroprotective and anti-neuroinflammatory properties. These compounds, including derivatives of 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine, have shown promising results in human microglia and neuronal cell models, indicating their potential in treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, 5-Bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine is a valuable intermediate for the synthesis of various compounds. Its reactivity allows for rapid nucleophilic displacement reactions, which are essential in creating diverse molecular structures .

Chemical Pesticide Development

The pyrimidine derivatives are extensively used in the intermediate skeleton of agrochemicals. Their biological activities make them suitable candidates for the development of novel and promising fungicides, which are urgently required due to the resistance of plant fungal diseases against traditional fungicides .

Eigenschaften

IUPAC Name |

5-bromo-2-(3,3-difluoroazetidin-1-yl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2N3/c8-5-1-11-6(12-2-5)13-3-7(9,10)4-13/h1-2H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYLNZXHUIQAAGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Br)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(2-(thiophen-2-yl)ethyl)acetamide](/img/structure/B2852072.png)

![(4-(Benzo[d][1,3]dioxol-5-ylamino)-7-methyl-1,8-naphthyridin-3-yl)(morpholino)methanone](/img/structure/B2852074.png)

![N-Cyclohexyl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide](/img/structure/B2852076.png)

![2-((4,7-dimethylbenzo[d]thiazol-2-yl)(methyl)amino)-N-(3-methoxypropyl)acetamide](/img/structure/B2852077.png)

![N-[(5-chloropyrazin-2-yl)methyl]-5-methyl-1-(pentan-3-yl)-1H-pyrazole-4-carboxamide](/img/structure/B2852082.png)

![2-Chloro-6-fluoro-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzamide](/img/structure/B2852089.png)

![4-[Benzyl(methyl)amino]tetrahydrothiophene-3-ol 1,1-dioxide](/img/structure/B2852091.png)